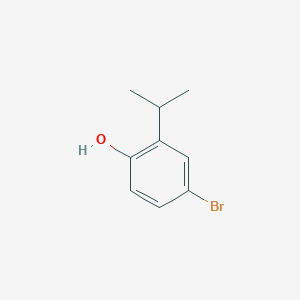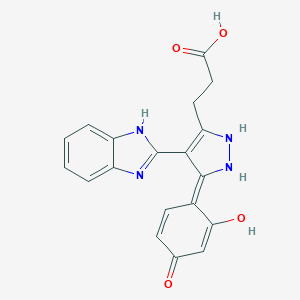
4-Bromo-2-isopropylphenol
Vue d'ensemble
Description
4-Bromo-2-isopropylphenol (4BIP) is a phenolic compound that has a wide range of applications in scientific research. It has been used in a variety of studies, ranging from chemical synthesis to biochemical and physiological studies. 4BIP is a versatile compound that can be used in a variety of ways to further scientific research.
Applications De Recherche Scientifique
Recherche médicale
Le 4-Bromo-2-isopropylphénol, également connu sous le nom de p-tert-Butylphenol Bromobenzène, est couramment utilisé dans divers domaines tels que la recherche médicale. Il joue un rôle crucial dans la recherche scientifique pour sa capacité à cloner, transférer et manipuler les gènes .
Recherche environnementale
Ce composé est également utilisé dans la recherche environnementale. Le choix de la taille de la préparation de plasmides doit être déterminé par la quantité et la qualité des plasmides requises .
Recherche industrielle
En recherche industrielle, le 4-Bromo-2-isopropylphénol est utilisé en raison de ses propriétés uniques. Les quatre principales tailles de préparation, notamment la miniprep de plasmides, la midiprep de plasmides, la maxiprep de plasmides et la gigaprep de plasmides, sont utilisées .
Études de perte de gène
Les kits de midiprep sont utilisés pour générer des constructions de perte de gène, qui sont essentielles pour les expériences de perturbation ciblée des gènes . Les chercheurs peuvent obtenir la quantité d'ADN requise pour introduire des modifications génétiques spécifiques et étudier les changements phénotypiques qui en résultent .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromo-2-isopropylphenol is primarily used in the synthesis of biphenyl proteomimetics as estrogen receptor-α coactivator binding inhibitors . This suggests that the primary targets of this compound are estrogen receptor-α coactivators, which play a crucial role in the transcriptional activation of estrogen-responsive genes.
Mode of Action
It is known to participate in various chemical reactions, such as coupling reactions, due to the presence of the bromine atom, which can act as a good leaving group. Its chemical properties are also influenced by the phenolic hydroxyl group, which can undergo reactions typical of phenols, such as esterification and etherification.
Pharmacokinetics
Its physical properties, such as its solid form and storage temperature of 2-8°c, suggest that it may have specific requirements for stability and bioavailability .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, the presence of other compounds in the environment, such as those involved in coupling reactions, could potentially influence its mode of action.
Propriétés
IUPAC Name |
4-bromo-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAFTMIYRJHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564102 | |
| Record name | 4-Bromo-2-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26307-50-6 | |
| Record name | 4-Bromo-2-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)






![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

